molecular formula C5H8N2O B2570587 2-(1H-Pyrazol-3-YL)ethanol CAS No. 32385-74-3

2-(1H-Pyrazol-3-YL)ethanol

Cat. No.: B2570587
CAS No.: 32385-74-3
M. Wt: 112.132
InChI Key: BWDXTPHVKBEOKV-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-YL)ethanol: is a heterocyclic compound featuring a pyrazole ring attached to an ethanol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems. The presence of both a pyrazole ring and an ethanol group in this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-YL)ethanol typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by reduction. One common method includes the reaction of hydrazine hydrate with 3-chloropropanol under basic conditions to form the pyrazole ring, followed by reduction to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Pyrazole-3-carboxylic acid.

    Reduction: Various pyrazole derivatives.

    Substitution: N-substituted pyrazole derivatives.

Comparison with Similar Compounds

    2-(1H-Pyrazol-5-YL)ethanol: Similar structure but with the pyrazole ring attached at a different position.

    3-(1H-Pyrazol-4-YL)propanol: Another pyrazole-ethanol derivative with a different carbon chain length.

    2-(1H-Imidazol-3-YL)ethanol: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: 2-(1H-Pyrazol-3-YL)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized heterocyclic systems and in various research applications .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-4-2-5-1-3-6-7-5/h1,3,8H,2,4H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDXTPHVKBEOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32385-74-3
Record name 2-(1H-pyrazol-3-yl)ethan-1-ol
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